1-(Thiolan-3-yl)piperidin-3-amine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Chemical Synthesis and Reactivity
Research into the reactivity of piperidine derivatives with other compounds has shown the potential for creating a variety of chemical structures, which may include applications for 1-(Thiolan-3-yl)piperidin-3-amine. For example, the interaction of 3-methyl-4-nitro-3-thiolene-1,1-dioxide with aliphatic amines, including piperidine, demonstrates the potential for synthesizing complex compounds through deprotonation and formation of ammonium thiolene nitronates, characterized by various spectroscopy methods (Efremova et al., 2013).
Synthesis of Bioactive Compounds
Piperidine derivatives are central to the synthesis of compounds with potential bioactive properties. A study on the synthesis of low-density lipoprotein receptor upregulators highlights the versatility of piperidine as a building block for compounds of pharmacological interest, demonstrating the broad utility of such structures in drug discovery (Ito et al., 2002).
Catalysis and Bond Formation
The copper-catalyzed site-selective thiolation of Csp3–H bonds of aliphatic amines, including piperidines, outlines a method for efficiently introducing sulfur functionalities into organic molecules. This research demonstrates the strategic use of piperidine derivatives in facilitating the selective modification of molecular structures, which could be applicable to the functionalization of this compound (Qin et al., 2019).
Biological Evaluation
The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives containing piperidine demonstrate the potential for these compounds in bioactive applications, particularly as inhibitors against specific enzymes. This suggests that similar structures, including this compound, could be of interest for the development of new bioactive molecules (Khalid et al., 2016).
Mechanism of Action
Target of Action
Piperidine derivatives, such as 1-(Thiolan-3-yl)piperidin-3-amine, are known to interact with a variety of targets in the body. These compounds are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to inhibit cholinesterase and beta-secretase enzymes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, including anti-aggregatory and antioxidant effects .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different therapeutic applications and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Thiolan-3-yl)piperidin-3-amine”, is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
1-(Thiolan-3-yl)piperidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to exhibit antiaggregatory and antioxidant effects . These interactions are crucial for its potential therapeutic applications.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, such as this compound, are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives have been shown to target various enzymes and proteins, leading to their inhibition or activation . These interactions are essential for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Piperidine derivatives have shown promising results in various assays, indicating their potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives exhibit threshold effects and toxic or adverse effects at high doses . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Piperidine derivatives have been shown to influence metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
1-(thiolan-3-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S/c10-8-2-1-4-11(6-8)9-3-5-12-7-9/h8-9H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVRNFXBVTNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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